molecular formula C27H20N2O5 B11499997 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide

Cat. No.: B11499997
M. Wt: 452.5 g/mol
InChI Key: GBPLMZCZGXWFLF-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide is a complex organic compound with a unique structure that includes isoindole, benzofuran, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole and benzofuran intermediates, which are then coupled through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoic acid [5][5]

Uniqueness

What sets 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide apart is its unique combination of functional groups and structural motifs. This uniqueness provides it with distinct chemical reactivity and potential biological activities that are not found in the similar compounds listed above[5][5].

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C27H20N2O5/c30-22(15-8-16-29-26(32)18-11-4-5-12-19(18)27(29)33)28-23-20-13-6-7-14-21(20)34-25(23)24(31)17-9-2-1-3-10-17/h1-7,9-14H,8,15-16H2,(H,28,30)

InChI Key

GBPLMZCZGXWFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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